3,3'-Dipropyloxadicarbocyanine

Description

Classification and Structural Features within the Oxacarbocyanine Dye Family

3,3'-Dipropyloxadicarbocyanine belongs to the polymethine dye class, specifically the carbocyanine dye family. Carbocyanine dyes are characterized by two nitrogen-containing heterocyclic nuclei linked by a polymethine chain. The length of this chain dictates the absorption and emission spectra of the dye. Within this family, it is further classified as an oxacarbocyanine, signifying the presence of benzoxazole (B165842) rings as the heterocyclic nuclei.

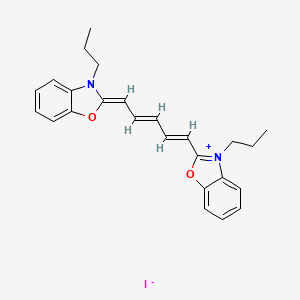

The structure of 3,3'-Dipropyloxadicarbocyanine consists of two benzoxazole moieties, each substituted with a propyl group on the nitrogen atom. These two heterocyclic systems are connected by a pentamethine bridge. This extended conjugated system is responsible for the dye's absorption and fluorescence in the visible region of the electromagnetic spectrum. The positive charge of the cation is delocalized across this entire chromophore. The iodide anion serves as the counter-ion.

The general structure of oxacarbocyanine dyes allows for variations in the length of the polymethine chain and the alkyl substituents on the nitrogen atoms of the benzoxazole rings. These structural modifications lead to a range of dyes with different spectral properties and hydrophobicities, allowing researchers to select the most appropriate probe for their specific application. For instance, increasing the length of the polymethine chain generally results in a bathochromic shift (a shift to longer wavelengths) of the absorption and emission maxima.

Table 1: Structural Comparison of Selected Oxacarbocyanine Dyes

| Compound Name | Heterocyclic Nucleus | Polymethine Chain Length | N-Substituent |

| 3,3'-Dimethyloxacarbocyanine iodide | Benzoxazole | 3 carbons | Methyl |

| 3,3'-Dipropyloxadicarbocyanine iodide | Benzoxazole | 5 carbons | Propyl |

| 3,3'-Diethyloxadicarbocyanine iodide | Benzoxazole | 5 carbons | Ethyl |

| 3,3'-Diheptyloxacarbocyanine iodide | Benzoxazole | 3 carbons | Heptyl |

Historical Trajectory and Evolution as a Research Tool

The journey of voltage-sensitive dyes began in the late 1960s, with the initial goal of optically detecting transient electrical signals in excitable cells. nih.gov The early work focused on finding organic dyes that could respond to changes in membrane potential with a detectable change in their optical properties, such as absorption or fluorescence. The 1970s saw a surge in the development and characterization of various voltage-sensitive dyes, including the carbocyanine family.

Initially, the application of these dyes was challenging, with difficulties in obtaining a clear signal from a single neuron in one trial. nih.gov However, continuous research and improvements in both the dyes themselves and the detection technologies have led to significant advancements. The evolution of carbocyanine dyes as research tools has been marked by the synthesis of a wide array of derivatives with optimized properties, including enhanced photostability, increased voltage sensitivity, and reduced toxicity.

3,3'-Dipropyloxadicarbocyanine iodide, and its relatives, became valuable tools in this evolving field. Researchers began to utilize these dyes to monitor membrane potential changes in a variety of non-excitable and excitable cells, contributing to a deeper understanding of cellular physiology. The development of techniques like flow cytometry further expanded the applications of these dyes, allowing for high-throughput analysis of cell populations. nih.gov

Foundational Role in Membrane Potential Sensing Methodologies

The primary mechanism by which 3,3'-Dipropyloxadicarbocyanine and other cationic carbocyanine dyes sense membrane potential is through their potential-dependent distribution across the cell membrane. In a typical resting cell, the interior is negatively charged relative to the exterior. This negative potential drives the positively charged dye molecules to accumulate inside the cell.

Upon depolarization (the membrane potential becoming less negative), the driving force for the dye's entry decreases, leading to a release of the dye from the cell or a redistribution within intracellular compartments. Conversely, hyperpolarization (the membrane potential becoming more negative) leads to further accumulation of the dye.

This methodology has been foundational in numerous studies. For example, it has been used to assess the membrane potential of various cell types, including macrophages and yeast. nih.gov The changes in fluorescence intensity can be correlated with direct electrophysiological measurements, such as those obtained with microelectrodes, to calibrate the optical signal. nih.gov This has established these dyes as reliable reporters for dynamic changes in cellular membrane potential.

Table 2: Properties of 3,3'-Dipropyloxadicarbocyanine Iodide

| Property | Value |

| Molecular Formula | C25H27IN2O2 |

| Molecular Weight | 514.4 g/mol |

| Appearance | Dark blue crystalline powder |

| Excitation Maximum (in DMSO) | ~577 nm |

| Emission Maximum (in DMSO) | ~595-640 nm |

| Solubility | Soluble in DMSO and ethanol |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-propyl-2-[5-(3-propyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N2O2.HI/c1-3-18-26-20-12-8-10-14-22(20)28-24(26)16-6-5-7-17-25-27(19-4-2)21-13-9-11-15-23(21)29-25;/h5-17H,3-4,18-19H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILDQFLUZSBAGE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications for Research Probes

Established Synthetic Pathways for 3,3'-Dipropyloxadicarbocyanine

The synthesis of symmetrical dicarbocyanine dyes like 3,3'-Dipropyloxadicarbocyanine iodide generally follows a well-established condensation reaction. lew.ro The core of the synthesis involves the reaction of two equivalents of a quaternized heterocyclic base with a suitable five-carbon polymethine chain source.

For 3,3'-Dipropyloxadicarbocyanine, the synthesis typically proceeds via the following steps:

Quaternization of the Heterocyclic Base: The synthesis begins with the N-alkylation of a 2-methylbenzoxazole (B1214174) derivative. Specifically, 2-methylbenzoxazole is reacted with an n-propyl halide (e.g., 1-iodopropane (B42940) or 1-bromopropane) to form the quaternary ammonium (B1175870) salt, 3-propyl-2-methylbenzoxazolium iodide. This step introduces the N-propyl chains that are characteristic of the final dye.

Condensation Reaction: The resulting 3-propyl-2-methylbenzoxazolium salt possesses a reactive methyl group. This intermediate is then condensed with a pentamethine synthon, such as N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride, in the presence of a base and a solvent like pyridine (B92270) or acetic anhydride. mdpi.com The reaction joins two molecules of the benzoxazolium salt via the five-carbon conjugated bridge, forming the dicarbocyanine chromophore.

Strategies for Functionalization and Derivatization in Probe Design

The core structure of 3,3'-Dipropyloxadicarbocyanine can be chemically modified to create functional research probes capable of targeting and reporting on specific biological molecules or environments. nd.edu Derivatization strategies focus on introducing reactive groups for conjugation or moieties that respond to specific stimuli. researchgate.net

Conjugation to Biomolecules: A primary strategy involves incorporating a reactive functional group that can form a stable covalent bond with a biomolecule, such as a protein or nucleic acid. nih.govnih.gov This transforms the dye into a specific label. Common reactive groups include:

Succinimidyl Esters (NHS esters): These groups are introduced to the dye structure, often via a linker arm, and react efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds. nih.gov

Isothiocyanates: This functional group also reacts with primary amines to form a thiourea (B124793) linkage. Isothiocyanate-functionalized dyes are often used for labeling proteins and amino-functionalized nucleotides. nih.gov

Phosphoramidites: For labeling nucleic acids, a phosphoramidite (B1245037) moiety can be added to the dye, allowing for its direct incorporation into oligonucleotides during automated solid-phase synthesis. google.com

Development of Responsive Probes: Functionalization can also render the dye's optical properties sensitive to its environment. This allows for the creation of "smart" probes that signal the presence of specific ions, molecules, or physiological conditions. nd.eduresearchgate.net

Redox Sensing: A hydroquinone (B1673460) group can be introduced into the polymethine chain of a cyanine (B1664457) dye. researchgate.net In its reduced hydroquinone form, the probe may be fluorescent, while oxidation to the quinone form can quench the fluorescence, allowing for the detection of reducing species like glutathione. researchgate.net

pH Sensing: The fluorescence of certain cyanine derivatives can be modulated by pH. By incorporating acidic or basic functional groups, probes can be designed to exhibit "turn-on" or "turn-off" fluorescence in response to specific pH ranges. researchgate.net

These modifications leverage the inherent spectroscopic properties of the cyanine core while adding a layer of functionality, enabling its use in a wide array of sophisticated biological assays. google.com

Table 1: Common Functionalization Strategies for Cyanine Dyes

| Functional Group | Target Moiety | Resulting Linkage | Application |

|---|---|---|---|

| Succinimidyl Ester (NHS ester) | Primary Amine (-NH₂) | Amide Bond | Protein & Peptide Labeling nih.gov |

| Isothiocyanate (-NCS) | Primary Amine (-NH₂) | Thiourea Bond | Protein & Nucleotide Labeling nih.gov |

| Phosphoramidite | 5'-Hydroxyl of Nucleoside | Phosphite Ester | DNA/RNA Synthesis & Labeling google.com |

| Hydroquinone | (Senses Redox State) | N/A (Responsive Moiety) | Detection of Reducing Species researchgate.net |

Spectroscopic and Purity Assessment of Synthesized Analogues

The characterization of newly synthesized 3,3'-Dipropyloxadicarbocyanine analogues is crucial to confirm their chemical identity, purity, and spectroscopic properties. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis:

UV-Visible (UV-Vis) Absorption Spectroscopy: This is a fundamental technique used to determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) of the dye. acs.org For dicarbocyanine dyes, the absorption spectrum is characterized by a sharp, intense band in the visible or near-infrared region, corresponding to the π–π* electronic transition along the polymethine chain. acs.orgoptica.org

Fluorescence Spectroscopy: This method measures the fluorescence emission spectrum and determines the maximum emission wavelength (λem) and fluorescence quantum yield. pku.edu.cn The difference between the absorption and emission maxima is the Stokes shift. The fluorescence of cyanine dyes can be highly sensitive to the solvent environment and aggregation state. aatbio.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the precise chemical structure of the synthesized dye and its analogues. mdpi.comacs.org NMR spectra provide information about the arrangement of protons and carbon atoms, confirming the successful synthesis and the position of any functional groups. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies. acs.org

Purity and Identity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of synthesized dyes. nih.gov By using a suitable column and mobile phase, the main compound can be separated from starting materials, by-products, and other impurities. Purity is typically reported as a percentage based on the area of the main peak in the chromatogram. chemodex.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. mdpi.com Techniques like electrospray ionization (ESI) are well-suited for analyzing charged molecules like cyanine dyes, providing a precise mass-to-charge ratio that validates the chemical formula. ddtjournal.com

Table 2: Typical Spectroscopic Properties for Oxadicarbocyanine Dyes

| Parameter | Technique | Typical Value/Range | Information Provided |

|---|---|---|---|

| λmax (Absorption Maximum) | UV-Vis Spectroscopy | ~577 nm chemodex.com | Wavelength of maximum light absorption. |

| λem (Emission Maximum) | Fluorescence Spectroscopy | ~595 - 640 nm chemodex.com | Wavelength of maximum fluorescence emission. |

| Molar Extinction Coefficient (ε) | UV-Vis Spectroscopy | > 100,000 M⁻¹cm⁻¹ acs.org | Light-absorbing capability of the dye. |

| Chemical Shift (δ) | NMR Spectroscopy | Compound Specific | Structural confirmation and integrity. acs.org |

| Molecular Weight | Mass Spectrometry | 514.41 g/mol (for iodide salt) chemodex.com | Confirmation of chemical identity. |

Advanced Spectroscopic and Photophysical Characterization

Elucidation of Absorption and Emission Spectra in Diverse Environments

The optical properties of 3,3'-Dipropyloxadicarbocyanine are highly sensitive to its immediate surroundings, a characteristic feature of cyanine (B1664457) dyes. This sensitivity manifests as significant shifts in its absorption and emission spectra, driven by factors such as solvent properties and molecular interactions.

The fluorescence of 3,3'-Dipropyloxadicarbocyanine and related cyanine dyes is strongly dependent on the polarity of the solvent. aatbio.com In aqueous solutions, the dye is weakly fluorescent, but its fluorescence intensity increases significantly when it is incorporated into non-polar, lipid-rich environments like cell membranes. aatbio.cominterchim.fr This phenomenon is accompanied by solvatochromic shifts in its absorption and emission spectra.

A comparative study of 3,3'-Dipropyloxadicarbocyanine iodide in water and the less polar solvent nitrobenzene (B124822) demonstrated a notable red shift of 15 to 20 nm in both the absorbance and fluorescence spectra when moving to the nitrobenzene environment. interchim.fr Concurrently, the fluorescence emission intensity was observed to be one to two orders of magnitude lower in nitrobenzene compared to water. interchim.fr This behavior, where fluorescence is enhanced in more viscous or constrained environments (like lipid membranes) and quenched in less viscous solvents, is typical for carbocyanine dyes and is often linked to the inhibition of non-radiative decay pathways such as torsional motion around the polymethine chain in the excited state.

Table 1: Spectral Properties of 3,3'-Dipropyloxadicarbocyanine in Different Solvents

| Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) | Relative Fluorescence Intensity |

| Water | ~577 nm | ~595 nm | Weak |

| Nitrobenzene | Red-shifted by 15-20 nm | Red-shifted by 15-20 nm | 10-100x lower than in water |

| Ethanol/DMSO | Soluble | ~595-640 nm | Moderate-Strong |

| Lipidic Environment | Polarity-dependent | ~595-640 nm | Intense |

Data compiled from multiple sources. aatbio.cominterchim.frchemodex.com

Like many cyanine dyes, 3,3'-Dipropyloxadicarbocyanine can form aggregates, such as dimers and higher-order H- or J-aggregates, particularly at high concentrations or when bound to certain biological structures. This aggregation profoundly alters its spectral properties. The formation of aggregates often leads to a decrease in fluorescence, a phenomenon known as auto-quenching or concentration quenching.

Research has shown that upon the addition of DNA to an aqueous solution of 3,3'-Dipropyloxadicarbocyanine, its fluorescence is quenched and the absorption spectrum becomes significantly broadened. pageplace.de This indicates a strong interaction between the dye and the DNA molecule, leading to the formation of dye aggregates along the nucleic acid structure. pageplace.de In other related carbocyanine dyes, aggregation can also lead to the appearance of new absorption bands and, in some cases, the formation of red-shifted, red-fluorescent aggregates. aurogene.eu This property is exploited in applications like ratiometric measurements of membrane potential, where the ratio of monomer (green) to aggregate (red) fluorescence is measured. aurogene.eu

Influence of Solvent Polarity and Viscosity on Optical Properties.

Quantitative Analysis of Fluorescence Quantum Yields and Lifetimes

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_F) and the fluorescence lifetime (τ). For the family of lipophilic carbocyanine dyes to which 3,3'-Dipropyloxadicarbocyanine belongs, these values are highly dependent on the environment.

While specific, high-precision quantum yield values for 3,3'-Dipropyloxadicarbocyanine are not extensively reported in the literature, general characterizations describe it as having "modest quantum yields" when incorporated into a lipidic environment. interchim.fr The fluorescence lifetime in these environments is typically short, on the order of approximately one nanosecond. interchim.fr This short lifetime is indicative of efficient de-excitation pathways, both radiative and non-radiative. The low quantum yield in aqueous media is consistent with the dominance of non-radiative decay processes when the molecule is free to move.

Table 2: General Photophysical Parameters for 3,3'-Dipropyloxadicarbocyanine

| Parameter | Environment | Typical Value / Description |

| Fluorescence Quantum Yield (Φ_F) | Lipidic / Membrane-bound | Modest interchim.fr |

| Fluorescence Lifetime (τ) | Lipidic / Membrane-bound | ~1 nanosecond interchim.fr |

| Molar Extinction Coefficient (ε) | General | High aatbio.com |

Investigation of Photostability and Photobleaching Kinetics in Biological Matrices

Photostability is a critical parameter for any fluorophore used in microscopy or long-term imaging. Photobleaching is the irreversible photo-oxidation of a fluorescent molecule, resulting in the loss of its fluorescence. Cyanine dyes, including 3,3'-Dipropyloxadicarbocyanine, are susceptible to photobleaching, particularly under high-intensity illumination. pageplace.de

Examination of Excited-State Dynamics and Non-Radiative Deactivation Pathways

Upon absorption of a photon, an excited 3,3'-Dipropyloxadicarbocyanine molecule can return to the ground state through several competing pathways. Besides fluorescence (a radiative pathway), non-radiative deactivation channels are highly significant for this class of dyes. fiveable.me The short excited-state lifetime suggests these non-radiative pathways are very efficient. aatbio.cominterchim.fr

A primary non-radiative pathway for many cyanine dyes is photoisomerization, which involves twisting around one of the double bonds in the polymethine chain. nih.gov This process leads to a non-fluorescent, short-lived "dark state" from which the molecule rapidly returns to the ground state. This process is highly dependent on solvent viscosity; in rigid environments like membranes, the torsional motion is hindered, which suppresses this non-radiative channel and leads to an increase in fluorescence quantum yield.

Furthermore, studies on the closely related indocarbocyanine dye, Cy3, have identified a rapid non-radiative decay pathway occurring within picoseconds of photoexcitation. nih.gov This pathway is mediated by vibrational mode coupling and proceeds through a conical intersection to a previously unknown dark state, providing a highly efficient route for de-excitation. nih.gov Given the structural similarities, it is highly probable that similar excited-state dynamics, involving rapid internal conversion facilitated by photoisomerization and access to dark states via conical intersections, are the dominant non-radiative deactivation pathways for 3,3'-Dipropyloxadicarbocyanine. fiveable.menih.gov

Intermolecular and Intramolecular Energy Transfer Processes

3,3'-Dipropyloxadicarbocyanine and its analogs can participate in intermolecular energy transfer, most notably Förster Resonance Energy Transfer (FRET). FRET is a non-radiative process where an excited donor fluorophore transfers its energy to a suitable acceptor fluorophore in close proximity (typically <10 nm).

The dye, often referred to by its acronym DiO (where the 'O' signifies the oxacarbocyanine core), is well-established as a FRET donor. It is frequently paired with acceptor dyes that have an absorption spectrum overlapping with its emission spectrum. harvard.edu Common FRET partners include:

DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine): The DiO-DiI pair is a classic FRET system used to study membrane fusion and the integrity of nanoparticle drug delivery systems. harvard.edu

DPA (dipicrylamine): The DiO/DPA system acts as a membrane potential sensor, where the mobile DPA acceptor quenches the stationary DiO donor's fluorescence in a voltage-dependent manner. aurogene.eu

These applications demonstrate the utility of 3,3'-Dipropyloxadicarbocyanine and its analogs in FRET-based assays to probe molecular proximity and dynamics in biological systems. aurogene.euharvard.edu There is no significant evidence in the reviewed literature for major intramolecular energy transfer processes within the single dye molecule itself.

Mechanisms of Interaction with Cellular and Model Membrane Systems

Equilibrium and Dynamic Partitioning into Lipid Bilayers

The partitioning of 3,3'-dipropyloxadicarbocyanine into lipid bilayers is a dynamic process influenced by the thermodynamic properties of the dye-membrane system and the physicochemical characteristics of the membrane itself. aatbio.comnih.gov As a lipophilic cation, the dye readily inserts into the hydrophobic core of the lipid bilayer. rsc.org

Thermodynamics of Dye-Membrane Interaction

The interaction of cyanine (B1664457) dyes like 3,3'-dipropyloxadicarbocyanine with lipid membranes is a thermodynamically driven process. The initial association is often facilitated by electrostatic interactions between the cationic dye and the lipid headgroups. nih.gov This is followed by the insertion of the hydrophobic portions of the dye into the core of the lipid bilayer. nih.gov In aqueous solutions, these dyes can exist as monomers, dimers, or larger aggregates, with the equilibrium between these states being influenced by factors such as ionic strength. nih.gov The membrane-to-water partition coefficient for the monomeric form of similar cyanine dyes increases with the length of the hydrocarbon side chains. nih.gov

Role of Membrane Lipid Composition (e.g., Cholesterol Content) on Partitioning

The lipid composition of the membrane significantly affects the partitioning of lipophilic molecules. Cholesterol, a key component of eukaryotic plasma membranes, plays a crucial role in modulating membrane fluidity and organization. nih.govwalshmedicalmedia.com It can order the acyl chains of phospholipids, which can hinder the partitioning of certain molecules into the membrane. nih.gov Studies on other molecules have shown that increasing cholesterol concentration can lead to the expulsion of the molecule from the lipid bilayer. nih.gov The presence of cholesterol alters the size and number of lipid packing defects, which can mitigate the partitioning of membrane-active molecules. rsc.org The fluidity of the lipid bilayer is also a critical factor for effective dye insertion, with hydrophobic mismatch between the dye's acyl chains and the membrane lipids having a negative impact on intercalation. rsc.org

Influence of Membrane Surface Charge and Potential on Dye Distribution

As a cationic dye, the distribution of 3,3'-dipropyloxadicarbocyanine is highly sensitive to membrane surface charge and the transmembrane electrical potential. The dye will accumulate on the side of the membrane with a more negative potential. nih.govnih.gov In most living cells, the inside of the plasma membrane is negatively charged relative to the outside, creating a membrane potential that drives the uptake of cationic dyes. nih.gov Similarly, the mitochondrial membrane potential, which is negative on the inside, leads to the accumulation of these dyes within the mitochondria. nih.govplos.org Consequently, changes in membrane potential, such as depolarization (a decrease in potential) or hyperpolarization (an increase in potential), will alter the distribution of the dye. nih.gov Depolarization leads to a decrease in the cellular binding and accumulation of anionic nanoparticles, a principle that also applies to cationic dyes in reverse. nih.gov The adsorption of similar cyanine dyes is greater in negatively charged membranes compared to neutral ones. nih.gov

Characterization of Dye Binding Sites within Membranes and Vesicles

Once partitioned into the membrane, 3,3'-dipropyloxadicarbocyanine does not distribute uniformly. Its fluorescence properties are sensitive to the local environment, which allows for the characterization of its binding sites. aatbio.com In cellular systems, the fluorescence of cyanine dyes is often associated with the plasma membrane and other membranous structures within the cell, particularly mitochondria due to their high membrane potential. wiley.comresearchgate.netsemanticscholar.org The orientation of similar cyanine dyes is roughly parallel to the membrane surface. uhasselt.be The two propyl chains of 3,3'-dipropyloxadicarbocyanine are inserted into the lipid tail region of the bilayer. uhasselt.be In negatively charged liposomes, similar cyanine dyes have been observed to exist as monomers, dimers, and larger aggregates. nih.gov

Cellular Uptake Mechanisms in Research Models

The cellular uptake of 3,3'-dipropyloxadicarbocyanine and similar cationic dyes is a critical step for their use as probes of membrane potential. This uptake can occur through various mechanisms, which can be broadly categorized as energy-dependent and energy-independent pathways. wiley.comuhasselt.be

Energy-Dependent and Energy-Independent Internalization Pathways

The primary driver for the uptake of cationic dyes like 3,3'-dipropyloxadicarbocyanine is the membrane potential, which is an energy-dependent phenomenon maintained by cellular processes. nih.govplos.org Therefore, the accumulation of the dye inside the cell is indirectly energy-dependent. At low concentrations, the uptake of similar cyanine dyes is responsive to changes in membrane potential. wiley.com

Passive diffusion across the plasma membrane is considered a major mechanism of uptake for lipophilic compounds. researchgate.net However, cellular uptake is a complex process that can also involve various forms of endocytosis, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.gov The specific internalization mechanism can be cell-type dependent. nih.gov For instance, studies on other nanoparticles and liposomes have shown that their uptake can be mediated by these endocytic pathways. nih.govnih.gov

Table 1: Summary of Factors Influencing 3,3'-Dipropyloxadicarbocyanine-Membrane Interactions

| Factor | Influence on Dye-Membrane Interaction | References |

| Thermodynamics | Initial electrostatic attraction followed by hydrophobic insertion into the bilayer core. | nih.gov |

| Cholesterol | Orders lipid acyl chains, potentially hindering dye partitioning. Alters lipid packing defects. | nih.govrsc.org |

| Membrane Fluidity | Higher fluidity generally favors dye insertion, but hydrophobic mismatch can be detrimental. | rsc.org |

| Surface Charge | Greater adsorption to negatively charged membranes. | nih.gov |

| Membrane Potential | Drives accumulation of the cationic dye on the more negatively charged side of the membrane. | nih.govnih.govplos.org |

| Cellular Uptake | Primarily driven by membrane potential (indirectly energy-dependent). Can also involve passive diffusion and endocytic pathways. | nih.govplos.orgwiley.comresearchgate.netnih.gov |

Role of Specific Transporters or Membrane Permeabilization

The entry of 3,3'-Dipropyloxadicarbocyanine into cells is intricately linked to the permeability and integrity of the cellular membrane rather than specific transport proteins. This cationic dye is widely utilized as a fluorescent probe to monitor membrane potential in various cell types, including tumor cells and erythrocytes. nih.govnih.gov Its accumulation within the cell is dependent on the electrochemical gradient across the membrane.

Changes in membrane permeability, whether induced by external agents, viral activity, or intrinsic cellular processes, directly affect the dye's uptake and fluorescence. nih.gov For instance, studies on Ehrlich ascites tumor cells have employed 3,3'-Dipropyloxadicarbocyanine to measure membrane potential under varying ionic conditions and after treatment with ionophores like gramicidin (B1672133) and valinomycin (B1682140), which create pores and increase permeability. nih.gov Similarly, research on virally-mediated cell fusion has shown that increased membrane permeability to small molecules, including ions, leads to a collapse of the membrane potential, a phenomenon that can be monitored using this dye. nih.gov The dye's response is tied to membrane depolarization; as the membrane becomes more permeable and depolarized, the dye can enter or be released, causing a change in fluorescence intensity. researchgate.net

While the involvement of specific ABC transporters or other efflux pumps in the transport of 3,3'-Dipropyloxadicarbocyanine is not explicitly detailed, the general mechanism for many xenobiotics involves such transporters. nih.gov These transporters, such as P-glycoprotein, often extrude large, hydrophobic, and positively charged molecules, a category to which this dye belongs. nih.gov However, the primary mechanism described for its cellular interaction remains its response to and passage through permeabilized membranes. The process is generally considered an energy-independent diffusion process driven by the concentration gradient and membrane potential, a hallmark of its function as a membrane potential indicator. nih.govmdpi.com

| Factor | Role in 3,3'-Dipropyloxadicarbocyanine Cellular Interaction | Key Findings |

| Membrane Permeabilization | Primary mechanism for cellular entry. | The dye's uptake is a direct consequence of increased membrane permeability, which leads to membrane depolarization. nih.govresearchgate.net |

| Membrane Potential | The dye accumulates in response to the negative-inside membrane potential. | Used as a fluorescent probe to measure and monitor changes in membrane potential in real-time. nih.govnih.gov |

| Specific Transporters | No specific transporters have been definitively identified for its uptake. | While general multidrug transporters can extrude similar molecules, the primary interaction is governed by membrane permeability. nih.gov |

| Ionophores (e.g., Gramicidin) | Induce membrane permeabilization, allowing dye entry. | Used for calibration in experiments measuring membrane potential with the dye. nih.gov |

Interactions with Biological Macromolecules and Biomolecular Assemblies

Dye-Protein Binding and Conformational Changes

The interaction of dyes with proteins is a critical aspect of their biological activity and application as probes. uomustansiriyah.edu.iq These interactions are typically reversible and driven by weak chemical forces such as ionic bonds, hydrogen bonds, and hydrophobic interactions. jiwaji.edu Human serum albumin (HSA) is a major plasma protein known for binding a wide variety of drug molecules and dyes, primarily acidic and neutral compounds, within its hydrophobic pockets. turkupetcentre.net Other proteins like α1-acid glycoprotein (B1211001) also contribute to binding, particularly for basic drugs. jiwaji.edu

For 3,3'-Dipropyloxadicarbocyanine, studies have investigated its interactions with erythrocytes, erythrocyte ghosts (membranes), and hemoglobin. osti.gov The binding of such dyes to proteins can lead to phenomena like protein-induced fluorescence enhancement (PIFE), where the local environment of the protein binding site increases the quantum yield of the dye. frontiersin.org

The binding of a ligand, such as a dye, to a protein can induce significant conformational changes in the protein's three-dimensional structure. numberanalytics.comhokudai.ac.jp These structural rearrangements are fundamental to regulating protein function. numberanalytics.com For example, the binding of a phosphopeptide to 14-3-3 proteins, which act as molecular scaffolds, alters the conformation of the protein's C-terminal stretch, thereby modulating its activity. nih.gov While specific conformational changes in proteins induced by the binding of 3,3'-Dipropyloxadicarbocyanine are not extensively documented in the available literature, it is a well-established principle that such interactions can alter protein structure and function. numberanalytics.complos.org The binding process itself is complex and can involve multiple sites with different affinities, and in some cases, cooperative binding where the binding of one molecule influences the binding of subsequent ones. uomustansiriyah.edu.iq

| Interacting Protein/System | Type of Interaction | Observed or Potential Outcome |

| Plasma Proteins (e.g., Albumin) | Reversible, non-covalent binding (hydrophobic, ionic). jiwaji.eduturkupetcentre.net | Sequestration of the dye in the bloodstream, affecting its availability to tissues. turkupetcentre.net |

| Erythrocyte Components | Binding to hemoglobin and membrane proteins. osti.gov | Potential for altered fluorescence and use in studying red blood cell membrane properties. osti.gov |

| General Proteins | Ligand binding. numberanalytics.com | Induction of protein conformational changes, potentially altering protein function. numberanalytics.comhokudai.ac.jp |

Dye-Nucleic Acid Interactions

3,3'-Dipropyloxadicarbocyanine is recognized for its ability to function as a nucleic acid stain, capable of binding to both DNA and RNA. chemodex.com The interaction between small molecules and nucleic acids can occur through several modes, including intercalation, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. mdpi.com

The binding of a molecule to nucleic acids is central to the function of many therapeutic agents and diagnostic probes. nih.gov Covalent binding, for instance, can irreversibly inhibit DNA functions, leading to cell death. mdpi.com More commonly, non-covalent interactions drive the association. Electrostatic interactions often occur between a cationic dye and the anionic phosphate backbone of DNA, serving as an initial step that can facilitate more specific binding like intercalation. mdpi.com Intercalation involves the insertion of a planar molecule, like the phenanthridine (B189435) ring of ethidium (B1194527) bromide, between the base pairs of the DNA double helix. mdpi.com This mode of binding typically lengthens, stiffens, and unwinds the DNA structure. mdpi.com

The binding of 3,3'-Dipropyloxadicarbocyanine to DNA and RNA allows for its use in applications such as flow cytometry and live-cell microscopy for nucleic acid visualization. chemodex.com While the precise binding mode (e.g., intercalation vs. groove binding) and the specific structural perturbations induced in the nucleic acid by this particular dye are not fully elucidated in the provided sources, its utility as a nucleic acid stain confirms a stable interaction. chemodex.com This interaction forms the basis for its application in distinguishing and analyzing cells based on their nucleic acid content.

| Macromolecule | Type of Interaction | Application/Significance |

| DNA | Non-covalent binding (e.g., electrostatic, intercalation). chemodex.commdpi.com | Staining for visualization in flow cytometry and microscopy. chemodex.com |

| RNA | Non-covalent binding. chemodex.com | Staining for visualization and analysis. chemodex.com |

Applications in Cellular and Subcellular Membrane Potential Research

Methodologies for Measuring Membrane Potential in Live Cells

The fundamental principle behind using DiOC3(3) and similar carbocyanine dyes is their ability to partition between the extracellular medium and the cell's interior in a manner dependent on the membrane potential. semanticscholar.org Cationic dyes like DiOC3(3) accumulate in cells with a negative-inside membrane potential. Changes in this potential lead to a redistribution of the dye, which in turn alters its fluorescence properties. semanticscholar.org These optical signals provide a non-invasive way to monitor membrane potential dynamics in living cells. semanticscholar.orgresearchgate.net

Methodologies for utilizing DiOC3(3) often involve fluorescence microscopy or flow cytometry. semanticscholar.orgfrontiersin.org In fluorescence microscopy, researchers can visualize the dye's accumulation in individual cells and organelles. semanticscholar.orgresearchgate.net Flow cytometry allows for the rapid analysis of a large population of cells, providing quantitative data on the distribution of membrane potentials within that population. frontiersin.orgwiley.com

Calibration Procedures and Standardization for Quantitative Analysis

For quantitative measurements, it is crucial to establish a relationship between the observed fluorescence and the actual membrane potential. One common calibration method involves using ionophores, such as valinomycin (B1682140), in the presence of varying extracellular potassium concentrations. nih.gov Valinomycin is a potassium-selective ionophore that makes the cell membrane permeable to potassium ions. By controlling the external potassium concentration, one can clamp the membrane potential to a known value calculated by the Nernst equation. nih.govnih.gov By measuring the fluorescence of DiOC3(3) at several known membrane potentials, a calibration curve can be generated. nih.gov This curve then allows the conversion of fluorescence intensity measurements from experimental cells into millivolts (mV).

Another critical aspect of standardization is optimizing the dye concentration and cell density. nih.gov High concentrations of the dye can lead to fluorescence quenching, where the signal no longer responds linearly to the membrane potential. nih.gov Similarly, high cell densities can lead to depletion of the dye from the extracellular medium, affecting the accuracy of the measurements. nih.gov Therefore, careful optimization of these parameters is essential for reliable and reproducible quantitative analysis.

Interpretation of Fluorescence Intensity Changes as Membrane Potential Indicators

It is important to note that some carbocyanine dyes exhibit fluorescence quenching at high intracellular concentrations. nih.gov In such cases, depolarization can lead to an increase in the fluorescence signal as the dye is released from the cell and the quenching is relieved. nih.gov Therefore, the specific properties of the dye and the experimental conditions must be well understood to correctly interpret the fluorescence changes. For some ratiometric dyes, the ratio of fluorescence at two different wavelengths is used to measure membrane potential, which can help to correct for variations in dye loading and cell size. frontiersin.orgbiotium.com

Studies on Plasma Membrane Potential Dynamics

DiOC3(3) and related dyes have been instrumental in studying the dynamics of the plasma membrane potential in various cell types and in response to different stimuli.

Response to Ionic Gradients and Ion Channel Modulation

The plasma membrane potential is primarily established by the differential permeability of the membrane to various ions, particularly sodium (Na+) and potassium (K+). Changes in the concentration gradients of these ions or the activity of ion channels that transport them will alter the membrane potential. Studies have used DiOC3(3) to monitor these changes in real-time. For example, increasing the extracellular potassium concentration leads to depolarization, which can be readily detected by a change in DiOC3(3) fluorescence. wiley.com This principle is also used in the calibration procedures mentioned earlier.

Furthermore, the effects of pharmacological agents that modulate ion channel activity can be assessed using these dyes. For instance, blocking or opening specific channels will lead to predictable changes in membrane potential, which can be quantified using DiOC3(3) fluorescence measurements.

Assessment in Diverse Cell Types (e.g., Erythrocytes, Yeast, Tumor Cells)

The versatility of DiOC3(3) allows for its use in a wide range of cell types, each with unique physiological properties.

Erythrocytes (Red Blood Cells): Studies on human red blood cells have utilized dyes like DiOC5(3) to demonstrate circadian rhythms in membrane potential, which are linked to rhythmic potassium transport. nih.gov These findings highlight the role of ion transport in maintaining fundamental cellular rhythms even in non-nucleated cells. nih.gov

Yeast: In microorganisms like yeast, membrane potential is a crucial indicator of cellular health and metabolic activity. Fluorescent probes are used to assess the effects of various compounds on yeast cell viability and function. biomol.com

Tumor Cells: The membrane potential of tumor cells is often more depolarized compared to their normal counterparts, and this has been implicated in cancer progression and proliferation. mdpi.com Fluorescent dyes are employed to study these differences and to evaluate the effects of anti-cancer drugs that may target ion channels or other membrane properties. aacrjournals.org For example, the lytic activity of NK cells against tumor target cells can be assessed using flow cytometry with dyes that indicate cell death. aacrjournals.org

Investigation of Organellar Membrane Potentials (e.g., Mitochondrial Potential)

While often used for plasma membrane potential, certain carbocyanine dyes, including variants of DiOC, can also be used to investigate the membrane potential of intracellular organelles, most notably mitochondria. semanticscholar.orgresearchgate.net The mitochondrial membrane potential (ΔΨm) is a critical component of cellular energy metabolism, as it drives the synthesis of ATP. ucl.ac.uk

Permeant cationic dyes like DiOCs can accumulate in the mitochondrial matrix due to the large negative potential across the inner mitochondrial membrane. semanticscholar.orgresearchgate.net A decrease in ΔΨm, which can be indicative of mitochondrial dysfunction or the initiation of apoptosis, leads to a reduction in the accumulation of the dye and a corresponding change in fluorescence. researchgate.netnih.gov

Researchers use fluorescence microscopy to visualize the staining of mitochondria within living cells and to observe changes in ΔΨm in response to metabolic inhibitors or other stimuli. semanticscholar.orgresearchgate.netnih.gov For instance, uncouplers of oxidative phosphorylation, which dissipate the proton gradient across the inner mitochondrial membrane, cause a rapid decrease in the fluorescence of mitochondria-sequestered dye. researchgate.netnih.gov This approach allows for the study of mitochondrial function at the single-cell level. semanticscholar.orgresearchgate.net

Interactive Data Table: Properties of 3,3'-Dipropyloxadicarbocyanine Iodide

| Property | Value |

| Synonyms | DiOC3(3) |

| CAS Number | 53213-90-4 |

| Molecular Formula | C25H27IN2O2 |

| Molecular Weight | 514.40 g/mol |

| Appearance | Dark blue crystalline powder |

| Solubility | DMSO, Ethanol |

| Excitation Maximum (approx.) | 577 nm |

| Emission Maximum (approx.) | 595-640 nm |

Real-time Monitoring of Physiological and Pathophysiological Processes

The lipophilic cationic dye, 3,3'-Dipropyloxadicarbocyanine, is a powerful tool for the real-time analysis of cellular and subcellular membrane potential. Its ability to dynamically report on the electrical potential across membranes makes it valuable for investigating a range of normal physiological functions and identifying disruptions that occur during pathological states. The dye's fluorescence is directly linked to membrane polarity; in suspensions, its fluorescence decreases as it enters the cell and binds to internal membranes during hyperpolarization (a more negative internal charge) and increases as it is released during depolarization. nih.gov

Monitoring of Physiological Processes

The primary physiological application of 3,3'-Dipropyloxadicarbocyanine is in the dynamic assessment of membrane potential, a key indicator of cellular health and activity. A stable membrane potential is fundamental for numerous cellular processes, including ion transport, ATP synthesis, and cell signaling. nih.gov

Research utilizing isolated pigeon erythrocytes has effectively demonstrated the dye's capacity to monitor induced changes in membrane potential in real-time. nih.gov In these studies, various ionophores—compounds that facilitate the transport of specific ions across lipid membranes—were used to artificially alter the erythrocyte membrane potential. The resulting changes in the fluorescence of the 3,3'-Dipropyloxadicarbocyanine probe allowed for direct observation of these physiological manipulations.

For instance, the introduction of ionophores like valinomycin (which selectively transports K+) or gramicidin (B1672133) (which forms channels for monovalent cations) can induce a state of hyperpolarization in the erythrocytes. nih.gov This increased negative charge inside the cell drives the positively charged dye molecules across the plasma membrane. The subsequent binding of the dye to intracellular components leads to a quenching of its fluorescence, observed as a measurable decrease in the fluorescence of the cell suspension. nih.gov This process is typically rapid, completing within approximately one minute. nih.gov Conversely, subsequent depolarization of the membrane causes the release of the dye from the cell and a corresponding increase in fluorescence. nih.gov This ability to track both hyperpolarization and depolarization makes the dye a sensitive tool for studying the fundamental bioenergetics of cells.

Table 1: Research Findings on 3,3'-Dipropyloxadicarbocyanine in Physiological Monitoring

| Model System | Process Monitored | Inducing Agent(s) | Observed Effect on Dye Fluorescence | Reference |

|---|---|---|---|---|

| Pigeon Erythrocytes | Membrane Hyperpolarization | Valinomycin, Gramicidin | Decreased fluorescence of the cell suspension | nih.gov |

| Pigeon Erythrocytes | Membrane Depolarization | Ionophores (following hyperpolarization) | Increased fluorescence of the cell suspension | nih.gov |

| Resealed Erythrocyte 'Ghosts' | Induced Ion Diffusion Potentials | Gramicidin, Valinomycin, Nigericin | Fluorescence lowered upon hyperpolarization | nih.gov |

Monitoring of Pathophysiological Processes

Changes in membrane potential are not only central to normal physiology but are also early indicators of cellular stress, toxicity, and disease. A compromised membrane potential can signify cellular dysfunction and impending cell death. Voltage-sensitive dyes are therefore highly sensitive reporters for events that disrupt membrane integrity or ion transport, such as the activity of membrane-targeting antimicrobials or toxins. nih.gov

While specific studies detailing the use of 3,3'-Dipropyloxadicarbocyanine in pathophysiological models are less common than for its chemical analogs, the principles of its application are well-established for the broader class of carbocyanine dyes. These dyes are widely used to monitor cellular stress and toxicity. For example, related carbocyanine dyes are employed to measure the rapid depolarization of bacterial membranes following exposure to antimicrobial agents, providing a real-time indication of cell envelope damage. This approach allows researchers to screen for the efficacy of new antibiotics and understand their mechanisms of action.

The application for 3,3'-Dipropyloxadicarbocyanine in this context would involve monitoring cells for unexpected depolarization as a marker of cellular injury. Exposure to cytotoxic compounds, environmental pollutants, or pathogenic factors that compromise membrane function would lead to a loss of membrane potential. This would prevent the cellular accumulation of the dye, resulting in a stable or increased fluorescence signal where a decrease would be expected in healthy, polarized cells. This makes it a potential tool for in vitro toxicology studies to screen compounds for adverse effects on cellular health. caymanchem.com

Advanced Microscopy and Spectroscopic Techniques Employing 3,3 Dipropyloxadicarbocyanine

Confocal Laser Scanning Microscopy for Spatiotemporal Analysis

Confocal Laser Scanning Microscopy (CLSM) is a powerful optical imaging technique that provides high-resolution, three-dimensional images of specimens by eliminating out-of-focus light. transparencymarketresearch.comresearchgate.net This is achieved by using a focused laser beam to scan the sample point-by-point and a pinhole aperture to reject scattered light from outside the focal plane. transparencymarketresearch.comzeiss.com This capability for optical sectioning allows for the non-invasive visualization of structures within intact, fully hydrated biological samples, making it an excellent method for monitoring dynamic processes in real-time. researchgate.netnih.gov

3,3'-Dipropyloxadicarbocyanine, often referred to as DiOC₃(3), is utilized in CLSM primarily for its ability to stain cellular membranes. researchgate.net As a lipophilic dye, it readily incorporates into the plasma membrane and internal membrane systems, such as the mitochondria. aatbio.comthermofisher.com Its fluorescence is significantly enhanced in these hydrophobic environments compared to its weak fluorescence in aqueous solutions. aatbio.com This property allows for high-contrast imaging of cellular morphology and the distribution of membrane-rich organelles.

The application of DiOC₃(3) and other dialkylcarbocyanine dyes in CLSM facilitates the spatiotemporal analysis of cellular events. aatbio.com For instance, it has been used for cell tracing in both hard and soft biomaterials to study cell colonization, which is a critical aspect of tissue engineering. aatbio.comnih.gov Researchers can track the migration and distribution of labeled cells over time within a three-dimensional scaffold, providing insights into tissue regeneration processes. nih.gov Furthermore, CLSM with DiOC₃(3) can be employed to observe dynamic changes in mitochondrial distribution and morphology in living cells, offering clues about cellular health and function. In a study on testate amoebae, CLSM imaging with DiOC₃(3) successfully visualized the membranes of living cells, distinguishing them from the autofluorescence of endosymbiotic chlorophyll. researchgate.net

The ability to perform repeated imaging of the same area over different time points makes CLSM with probes like DiOC₃(3) ideal for studying the progression of cellular processes and responses to various stimuli. nih.gov

Flow Cytometry for High-Throughput Cellular Analysis

Flow cytometry is a technology that enables the rapid analysis of single cells or particles as they pass in a fluid stream through a laser beam. drugdiscoverynews.com This high-throughput technique can measure multiple physical and chemical characteristics of thousands of cells per second, making it an essential tool in immunology, drug discovery, and cell biology. drugdiscoverynews.comnih.govbio-rad.com

3,3'-Dipropyloxadicarbocyanine and its structural relatives are frequently used in flow cytometry, primarily for the assessment of mitochondrial membrane potential (ΔΨm). oup.comnih.gov As cationic dyes, they accumulate in the mitochondrial matrix, driven by the negative potential across the inner mitochondrial membrane. A decrease in ΔΨm, a hallmark of apoptosis and cellular stress, results in reduced dye accumulation and a corresponding decrease in fluorescence intensity, which can be quantified on a cell-by-cell basis. oup.comnih.gov

The spectral properties of carbocyanine dyes make them suitable for multicolor flow cytometry. aatbio.comaatbio.com Different carbocyanine variants with distinct fluorescence emission spectra can be used simultaneously to label different cell populations or to be combined with other fluorescent markers, such as antibodies or DNA dyes like Hoechst 33342. aatbio.comnih.gov This multiplexing capability allows for the simultaneous analysis of membrane potential, cell viability, cell cycle status, and the expression of specific surface or intracellular proteins within a heterogeneous population. nih.govnih.gov

High-throughput flow cytometry systems, capable of analyzing samples directly from 96-well or 384-well plates, have significantly accelerated screening processes in drug discovery. drugdiscoverynews.comnih.govanu.edu.au Assays using DiOC₃(3) or similar dyes can be adapted to these platforms to screen large libraries of compounds for their effects on mitochondrial health and cell viability. nih.gov

Table 1: Applications of 3,3'-Dipropyloxadicarbocyanine Analogs in Flow Cytometry

| Dye Analog | Application | Key Finding/Measurement | Reference |

|---|---|---|---|

| DiOC₆(3) | Quantitative measurement of mitochondrial membrane potential (ΔΨm) | Cell fluorescence is correlated with the magnitude of ΔΨm when using very low dye concentrations (<1 nM). nih.gov | nih.gov |

| DiOC₆(3) | Detection of mitochondrial membrane potential changes in cardiomyocytes | Able to discriminate between viable and apoptotic cells based on fluorescence intensity. oup.com | oup.com |

Integration with Super-Resolution Microscopy Techniques

Standard fluorescence microscopy, including confocal microscopy, is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nm in the lateral dimension. wikipedia.orgnih.govnih.gov Super-resolution microscopy encompasses a suite of techniques that bypass this limitation, enabling visualization of cellular structures at the nanoscale. wikipedia.orgnih.gov These methods are broadly categorized into deterministic approaches, like Stimulated Emission Depletion (STED) microscopy, and stochastic approaches, such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM). wikipedia.orgresearchgate.net

While direct, extensive research detailing the use of 3,3'-Dipropyloxadicarbocyanine in super-resolution modalities is not widely published, the chemical properties of the broader carbocyanine dye family are highly relevant. Carbocyanine dyes are a cornerstone of many super-resolution applications, particularly STORM. thermofisher.comnih.gov

STED Microscopy: STED achieves super-resolution by using a second, donut-shaped laser beam to deplete fluorescence from the periphery of the excitation spot, effectively narrowing the area from which a signal is detected. wikipedia.orgresearchgate.net The choice of fluorophores is critical and depends on their spectral properties and photostability under high laser power. microscopyfocus.com While some carbocyanines are used, the development of DNA-based STED imaging with exchangeable labels offers a way to bypass photobleaching, a major challenge in STED. nih.gov

PALM/STORM: These single-molecule localization microscopy (SMLM) techniques rely on the temporal separation of fluorescence signals from individual molecules. researchgate.netnih.gov In STORM, photoswitchable dyes are cycled between a fluorescent "on" state and a dark "off" state. nih.gov By imaging a sparse subset of blinking molecules in each frame, their precise locations can be determined and compiled to reconstruct a super-resolved image. researchgate.net Carbocyanine dyes like Cy5 and Alexa Fluor 647 are workhorses for STORM, often used in combination with specific imaging buffers containing reducing agents like mercaptoethylamine (MEA) or β-mercaptoethanol (BME) to facilitate photoswitching. thermofisher.com Red-emitting carbocyanines have been particularly useful for developing multicolor direct STORM (dSTORM) techniques. nih.gov Given that DiOC₃(3) is a carbocyanine, its potential for use in SMLM, perhaps with optimized buffer conditions, remains an area for exploration.

The integration of lipophilic dyes from the carbocyanine family with super-resolution techniques holds promise for studying the nanoscale organization of lipids and proteins within cellular membranes.

Table 2: Overview of Relevant Super-Resolution Microscopy Techniques

| Technique | Principle | Typical Resolution | Key Requirement |

|---|---|---|---|

| STED | A depletion laser de-excites fluorophores at the periphery of the focal spot, narrowing the point-spread function. wikipedia.orgresearchgate.net | ~50 nm | Photostable dyes and a high-power depletion laser. microscopyfocus.comnih.gov |

| PALM | Uses photoactivatable fluorescent proteins that are stochastically activated, imaged, and bleached. nih.govoni.bio | ~20 nm | Photoactivatable or photoconvertible fluorophores. oni.bio |

Application in Time-Resolved Fluorescence Imaging

Time-resolved fluorescence imaging provides information not only on the intensity and spatial distribution of a fluorophore but also on its fluorescence lifetime and rotational dynamics. A key technique in this domain is Time-Resolved Fluorescence Anisotropy (TRFA). nih.govnih.gov TRFA measures the change in the polarization of fluorescence emission over time (typically nanoseconds) following excitation with polarized light. sif.ithoriba.com This depolarization is caused by the rotational motion of the fluorophore, which is influenced by its size and the viscosity and confinement of its local environment. horiba.com

TRFA is a powerful tool for probing the dynamics and structure of biological membranes. When a lipophilic probe like 3,3'-Dipropyloxadicarbocyanine is embedded in a lipid bilayer, its rotational mobility is constrained. The rate and extent of fluorescence depolarization provide quantitative data on membrane fluidity (or microviscosity) and the local order of lipid acyl chains. nih.gov

The analysis of TRFA data can reveal:

Rotational Correlation Time (τr): This parameter is a measure of the rate of molecular rotation. A shorter τr indicates faster rotation and a more fluid environment. horiba.com

Limiting Anisotropy (r∞): In a constrained environment like a membrane, the probe may not be able to rotate freely in all directions. This results in a non-zero anisotropy value at long times, which provides information about the degree of orientational constraint, often described by an "order parameter". nih.govhoriba.com

While specific TRFA studies focusing solely on 3,3'-Dipropyloxadicarbocyanine are not prominent in the search results, the principles are well-established through work with other lipophilic probes like octadecyl rhodamine B and DPH-phosphatidylcholine. nih.govnih.gov For instance, a study on M13 coat protein in phospholipid bilayers used TRFA to determine the distinct correlation times and order parameters for a probe in the bulk lipid environment versus when it was bound to the protein. nih.gov Such approaches could be readily applied using DiOC₃(3) to investigate lipid-protein interactions and the heterogeneity of cellular membranes.

Theoretical and Computational Approaches to Dye Behavior

Molecular Dynamics Simulations of Dye-Membrane Systems

Molecular dynamics (MD) simulations serve as a "computational microscope," offering atomic-level resolution of the dynamic interactions between dye molecules and biological membranes. nih.gov These simulations solve Newton's laws of motion for every atom in a system, allowing researchers to track the trajectory, orientation, and conformational changes of the dye as it approaches and integrates into a lipid bilayer. nih.govnih.gov

The process typically begins with the construction of a realistic model of a cell membrane, which can range from a simple single-component bilayer (e.g., pure dipalmitoylphosphatidylcholine) to complex, multi-component systems containing various phospholipids, sphingomyelin, and cholesterol to mimic specific cell types. nih.govarxiv.org The 3,3'-Dipropyloxadicarbocyanine molecule is then placed in the aqueous solvent near the simulated membrane, and the system is allowed to evolve over time, often on the scale of nanoseconds to microseconds.

MD simulations can elucidate several key aspects of the dye-membrane interaction:

Binding and Insertion Pathway: Simulations reveal the initial binding mechanism, which for a cationic dye like 3,3'-Dipropyloxadicarbocyanine involves electrostatic interactions with the negatively charged phosphate (B84403) groups of the lipid headgroups. nih.gov This is followed by the insertion of the hydrophobic body of the dye into the nonpolar, acyl chain region of the membrane.

Membrane Localization and Orientation: The precise location, depth, and orientation of the dye within the bilayer can be determined. This information is crucial for understanding how the local environment affects the dye's fluorescence.

Influence of Membrane Composition: By altering the composition of the simulated membrane (e.g., changing the cholesterol concentration), researchers can predict how membrane properties like fluidity and lipid packing affect the dye's partitioning and behavior. arxiv.org

Thermodynamics of Interaction: Advanced simulation techniques can be used to calculate the free energy profile of the dye as it moves from the aqueous phase into the membrane, providing a quantitative measure of its affinity for the bilayer. diva-portal.org

Table 1: Key Steps and Potential Outputs of MD Simulations for Dye-Membrane Systems

| Simulation Step | Description | Potential Insights |

|---|---|---|

| System Setup | A model lipid bilayer is constructed based on known membrane compositions. The dye molecule is added to the surrounding aqueous solution. | Provides a realistic environment for studying interactions. |

| Equilibration | The system is allowed to relax to a stable temperature and pressure, removing any initial unfavorable contacts. mdpi.com | Ensures the simulation starts from a physically realistic state. |

| Production Run | The simulation is run for an extended period (ns to µs) to observe the spontaneous interaction of the dye with the membrane. | Reveals the pathway of binding and insertion, and the dynamics of the dye within the bilayer. nih.gov |

| Data Analysis | Trajectories are analyzed to calculate structural and energetic properties. | Determines dye orientation, location, conformational changes, and free energy of binding. diva-portal.org |

Quantum Chemical Calculations of Electronic and Optical Properties

Quantum chemical calculations are used to investigate the intrinsic electronic structure and photophysical properties of a dye molecule, explaining the origin of its color and fluorescence. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are standard tools for predicting the absorption and emission spectra of organic dyes. mdpi.comrsc.org

These calculations solve for the electronic wave function and energy levels of the molecule. Key parameters obtained include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a first approximation of the energy required to electronically excite the molecule, which corresponds to the absorption of light. chemisgroup.us

For more accurate predictions of optical spectra, TD-DFT is employed to calculate the vertical excitation energies (the energy difference between the ground and excited state without change in geometry) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. chemisgroup.usnih.gov However, it is a known challenge that standard TD-DFT calculations often underestimate the excitation energies for long-chain cyanine (B1664457) dyes. acs.org Achieving high accuracy may require the use of specific, fine-tuned density functionals or more computationally intensive wave function-based methods. mdpi.comacs.org

The goal of these theoretical calculations is to reproduce experimental observations and predict the properties of novel dye structures. For 3,3'-Dipropyloxadicarbocyanine, the calculations would aim to predict its characteristic absorption and emission wavelengths. chemodex.com

Table 2: Comparison of Experimental and Theoretical Properties for 3,3'-Dipropyloxadicarbocyanine

| Property | Experimental Value | Theoretical Parameter (from Quantum Chemistry) |

|---|---|---|

| Maximum Excitation Wavelength (λ_ex) | ~577 nm chemodex.com | Lowest vertical singlet excitation energy (S₀ → S₁) |

| Maximum Emission Wavelength (λ_em) | ~595-640 nm chemodex.com | Lowest vertical emission energy (S₁ → S₀) |

| Electronic Structure | Not directly measurable | HOMO Energy, LUMO Energy, HOMO-LUMO Gap |

Development of Predictive Models for Dye-Cell Interactions

To bridge the gap between molecular-level understanding and macroscopic observation, researchers develop mathematical and computational models that predict the response of a dye in a complex cellular environment. For potential-sensitive dyes like 3,3'-Dipropyloxadicarbocyanine, these models aim to create a quantitative link between the measured fluorescence intensity and the cell's transmembrane potential.

A mathematical model was specifically devised to describe the rapid depolarization of mouse ascites-tumor cells, a process that was monitored using the fluorescence of 3,3'-Dipropyloxadicarbocyanine. nih.govportlandpress.com Such models are essential for converting fluorescence signals into meaningful biophysical data.

More comprehensive computational models, like those developed for the closely related dye 3,3'-Dipropylthiadicarbocyanine iodide (diSC₃(5)), incorporate multiple physicochemical processes to predict the dye's behavior. researchgate.net These models account for a variety of factors that influence the final fluorescence signal, including:

The concentrations of the dye and lipids. researchgate.net

The dimerization of the dye in both the aqueous phase and within the membrane. researchgate.net

The voltage-dependent movement of dye monomers and dimers between the two leaflets of the lipid bilayer. researchgate.net

The kinetics of dye transport and binding.

By simulating these interconnected equilibria, such models can predict how the amount of fluorescent monomer in the aqueous phase changes with membrane potential, allowing for the optimization of experimental conditions and a more accurate interpretation of results. researchgate.net Other modeling approaches can focus on different aspects of dye behavior, such as the kinetics of trans-cis isomerization, which can be used to probe the micro-viscosity and steric constraints of the dye's binding site within a cell. oup.com

Table 3: Parameters Included in Predictive Models for Dye-Cell Interactions

| Parameter Category | Specific Factors | Rationale |

|---|---|---|

| System Components | Dye concentration, lipid concentration, lipid composition, vesicle/cell size. | These define the basic physical and chemical conditions of the experiment. researchgate.net |

| Dye Equilibria | Monomer/dimer equilibrium in water, monomer/dimer equilibrium in the membrane. | Dye aggregation (dimerization) often leads to quenching or a shift in fluorescence and must be accounted for. researchgate.net |

| Transport Kinetics | Rate constants for dye translocation across the membrane, binding/unbinding rates. | The speed at which the dye responds to changes in membrane potential is governed by these kinetic steps. capes.gov.br |

| Electrical Properties | Transmembrane potential. | This is the primary cellular variable that the dye's fluorescence is intended to report. nih.govresearchgate.net |

Comparative Analysis and Future Directions

Structure-Function Relationships within Oxacarbocyanine Dyes for Membrane Probes

The utility of oxacarbocyanine dyes, including 3,3'-Dipropyloxadicarbocyanine, as membrane probes is intrinsically linked to their chemical structure. The core structure, consisting of two heterocyclic nuclei joined by a polymethine chain, dictates the dye's photophysical properties and its interaction with cellular membranes. Key structural elements that influence function include the heterocyclic nuclei, the length of the polymethine chain, and the N-alkyl substituents.

Heterocyclic Nuclei: The nature of the heterocyclic system (e.g., benzoxazole (B165842) in oxacarbocyanines) affects the electron distribution within the molecule, which in turn influences the absorption and emission maxima. For instance, replacing the oxygen in oxacarbocyanines with sulfur to form thiacarbocyanines results in a red shift of the spectral bands. cambridge.org

Polymethine Chain: The length of the polymethine chain is a critical determinant of the dye's spectral properties. Elongating the chain by one vinylene group typically results in a bathochromic (red) shift of the absorption maximum by approximately 100-130 nm. mdpi.com This allows for the tuning of dyes to specific excitation and emission wavelengths. Functionalization of the polymethine chain can also significantly alter the dye's stability, photophysical properties, and biological selectivity. sioc-journal.cn Substitutions on the chain can increase the rate of photoisomerization, a non-radiative decay pathway that competes with fluorescence, thereby decreasing the fluorescence quantum yield. cambridge.orgsci-hub.st

N-Alkyl Substituents: The length of the N-alkyl chains, such as the propyl groups in 3,3'-Dipropyloxadicarbocyanine, plays a crucial role in the dye's hydrophobicity and its interaction with the lipid bilayer of cell membranes. Longer alkyl chains enhance the dye's affinity for the membrane and can influence its orientation and aggregation state within the membrane. researchgate.net Studies have shown that a small increase in the hydrophobicity of the dye by lengthening the alkyl chain can lead to a significant, non-linear increase in its association with micelles, which can be considered a model for membrane interaction. researchgate.net The nature of these substituents can also affect the dye's permeability across the membrane. acs.org For instance, in a study comparing oxacarbocyanine dyes with different alkyl chain lengths, it was found that all tested probes were incorporated into micelle-like structures within bone marrow cells, indicating the importance of the hydrophobic chains for membrane integration. researchgate.net

Advantages and Limitations Compared to Alternative Potentiometric Dyes

3,3'-Dipropyloxadicarbocyanine belongs to the family of "slow-response" potentiometric dyes, which report membrane potential changes through a change in their distribution across the membrane, leading to alterations in fluorescence intensity, often due to aggregation-induced quenching or dequenching. This class of dyes has distinct advantages and limitations when compared to other potentiometric probes like rhodamines and "fast-response" styryl dyes.

| Dye Class | Advantages | Limitations |

| Oxacarbocyanine Dyes (e.g., 3,3'-Dipropyloxadicarbocyanine) | - High sensitivity, with large fluorescence changes in response to membrane potential variations. d-nb.info - Ratiometric potential measurements are possible with some derivatives (e.g., DiOC2(3)) due to potential-dependent aggregate formation with distinct spectral properties. aurogene.eu - Can be used to stain specific organelles like mitochondria. semanticscholar.org | - Slower response time compared to fast-response dyes, making them unsuitable for measuring rapid events like single action potentials. aurogene.eu - Can be toxic to cells at higher concentrations or with prolonged exposure. - Response can be influenced by factors other than membrane potential, such as membrane fluidity and binding to intracellular components. |

| Rhodamine Dyes (e.g., Rhodamine 123, TMRE, TMRM) | - Highly selective for mitochondria due to their cationic nature. semanticscholar.orgthermofisher.com - Relatively photostable. - TMRE and TMRM allow for quantitative measurements of mitochondrial membrane potential. aurogene.eu | - Primarily sensors of mitochondrial membrane potential. thermofisher.com - Fluorescence can be quenched at high concentrations due to self-aggregation. thermofisher.com - Some rhodamine derivatives can be less specific for mitochondrial membrane potential compared to other dyes like JC-1. thermofisher.com |

| Styryl Dyes (e.g., ANEP dyes) | - Very fast response times, capable of detecting single action potentials. aurogene.euwikipedia.org - Respond to voltage changes via an electrochromic mechanism, a direct effect of the electric field on the dye's electronic structure. potentiometricprobes.com - Some derivatives allow for ratiometric imaging. potentiometricprobes.com | - Relatively small fluorescence changes (typically 2-10% per 100 mV). aurogene.eu - Can exhibit phototoxicity. - Can be difficult to deliver to specific cells or organelles. |

| Other Cyanine (B1664457) Dyes (e.g., DiSC2(3)) | - Some derivatives show reduced uptake in the presence of mitochondrial uncouplers, suggesting a dependence on membrane potential for accumulation. d-nb.info | - Uptake of many cyanine dyes into the cytoplasm is passive and not directly related to the plasma membrane potential. d-nb.info |

One key advantage of oxacarbocyanines is the magnitude of their fluorescence response to changes in membrane potential, which is often significantly larger than that of fast-response dyes. aurogene.eu However, their slower response kinetics are a major limitation for studying fast neuronal signaling. Rhodamine dyes like TMRE and TMRM are excellent for specifically quantifying mitochondrial membrane potential, but oxacarbocyanines can also accumulate in mitochondria in a potential-dependent manner. aurogene.eusemanticscholar.org Styryl dyes, with their rapid, electrochromic response, are the probes of choice for monitoring fast electrical events in excitable cells, a domain where slow-response dyes like 3,3'-Dipropyloxadicarbocyanine are not suitable. aurogene.euwikipedia.org

Rational Design Principles for Enhanced Fluorescent Probes

The development of new and improved fluorescent probes, including those based on the oxacarbocyanine scaffold, is guided by several rational design principles aimed at optimizing their performance for specific biological applications. These principles focus on enhancing properties such as photostability, quantum yield, and targeting specificity.

Improving Photostability: A major limitation of many fluorescent dyes is photobleaching, the light-induced destruction of the fluorophore. Several strategies are employed to enhance photostability:

Altering Electron Density: Since singlet oxygen, an electrophilic species, is a major cause of photobleaching, reducing the electron density of the cyanine's polymethine chain can increase photostability. nih.gov This can be achieved by adding electron-withdrawing groups to the polymethine bridge or by perfluorinating the aromatic rings. nih.govresearchgate.net

Triplet State Quenching: The long-lived triplet state of a dye is a key intermediate in photobleaching pathways. nih.gov Attaching triplet-state quenchers, such as cyclooctatetraene (B1213319) (COT) or trolox, can depopulate this state and reduce photodegradation. nih.gov

Steric Hindrance: Introducing bulky substituents can sterically hinder the conformational changes, such as cis-trans isomerization, that are a primary non-radiative decay pathway competing with fluorescence. sci-hub.st This can lead to an increase in both fluorescence quantum yield and photostability.

Enhancing Fluorescence Properties: The brightness of a probe is determined by its extinction coefficient and fluorescence quantum yield. Rational design can improve these properties: